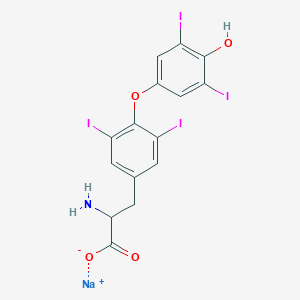

thyroxine, DL-, sodium salt

カタログ番号 B073517

CAS番号:

1491-91-4

分子量: 798.85 g/mol

InChIキー: YDTFRJLNMPSCFM-UHFFFAOYSA-M

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thyroxine, DL-, sodium salt, also known as levothyroxine sodium, is a synthetic version of thyroxine (T4), a hormone naturally produced by the thyroid gland . It is used to treat hypothyroidism and suppress thyroid-stimulating hormone secretion in other thyroid diseases .

Synthesis Analysis

The synthesis of levothyroxine sodium has been a subject of research for many years. The primary synthetic route to this active pharmaceutical ingredient (API) is more than 70+ years old with low-yielding steps . Recent studies have attempted to improve T4 solubility through the synthesis of ionic liquids (ILs) based on this drug .Molecular Structure Analysis

The molecular formula of thyroxine, DL-, sodium salt is C15H10I4NNaO4 . The stoichiometry and absolute configuration (-)-C(8)S-[C15H10I4NO4]-.Na+.5H2O have been confirmed .Chemical Reactions Analysis

The stability of sodium levothyroxine pentahydrate (LTSS) under ambient conditions and thermal stress has been evaluated . Interactions of LTSS with excipients can lead to a drastic diminution of therapeutic activity .Physical And Chemical Properties Analysis

The physical and chemical properties of thyroxine, DL-, sodium salt include its structure, chemical names, and classification . More detailed information about its properties can be found in the references .Safety And Hazards

将来の方向性

特性

IUPAC Name |

sodium;2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTFRJLNMPSCFM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10I4NNaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

T3 binding to the thyroid hormone receptor (TR), changes the conformation of the TR, allowing it to bind to the retinoid X receptor (RXR) and form a coactivator complex. The coactivator complex has histone acetyltransferase activity, which activates genes. In the absence of T3, TR and RXR form a corepressor complex with histone deacetylase activity, which represses genes. The macroscopic effects of thyroid hormones is an increase in the metabolic rate. T4 has similar but weaker activity to T3. |

Source

|

| Record name | Thyroid, porcine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09100 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

thyroxine, DL-, sodium salt | |

CAS RN |

1491-91-4 |

Source

|

| Record name | Thyroxine, DL-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001491914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-DL-tyrosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

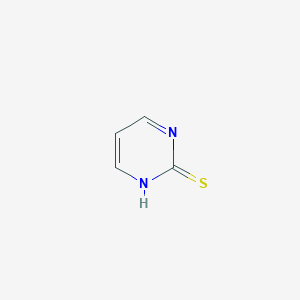

2-Mercaptopyrimidine

1450-85-7

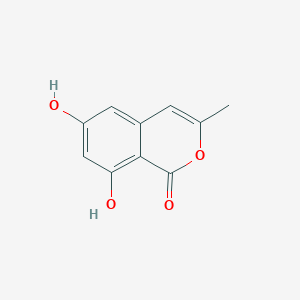

3,4-Dehydro-6-hydroxymellein

1204-37-1

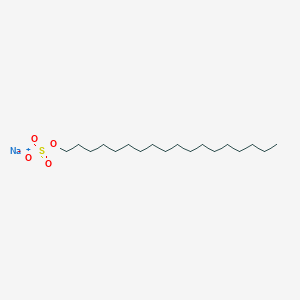

Sodium stearyl sulfate

1120-04-3

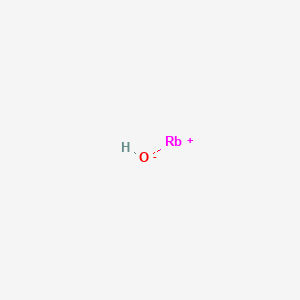

Rubidium hydroxide

1310-82-3

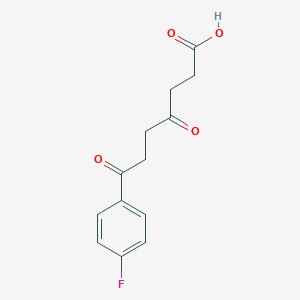

![3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid](/img/structure/B73451.png)